This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. It is also classified under piperazine derivatives and pyrimidine derivatives, each of which is significant in pharmaceutical development.
The synthesis of 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole typically involves several key steps:
The molecular formula for 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole is with a molecular weight of approximately 288.36 g/mol.
The structural representation can be described using various chemical notation systems:
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NS3)C4CC4
.The chemical reactivity of 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole can be explored through various reactions:
The mechanism of action for 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole involves its interaction with specific biological targets:
Studies have shown that compounds with similar structures exhibit significant inhibition against various targets including kinases and phosphodiesterases.
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole has several promising applications:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1